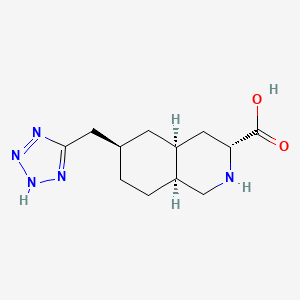![molecular formula C26H27F2NO4 B10772315 (3R,5S,6E)-7-[2,3-bis(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772315.png)
(3R,5S,6E)-7-[2,3-bis(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound “PMID15686906C29” is also known by its synonym, “GTPL2995.”
- Unfortunately, specific structural information or a 3D molecular representation is unavailable at this time .
- we can explore its functional significance.
Preparation Methods
- The synthetic routes and reaction conditions for “PMID15686906C29” are not directly documented in the available sources.
- Industrial production methods remain undisclosed as well.
Chemical Reactions Analysis
- While specific reactions are not detailed, we can discuss its general properties.
- “PMID15686906C29” is a transmembrane glycoprotein that serves as the rate-limiting enzyme in cholesterol biosynthesis and the biosynthesis of nonsterol isoprenoids.
- Common reagents and conditions for its reactions are not explicitly specified.
Scientific Research Applications
- “PMID15686906C29” has implications across various fields:
Chemistry: Its role in cholesterol biosynthesis impacts lipid metabolism.
Biology: It is essential for normal cell function, including the biosynthesis of ubiquinone and geranylgeranyl proteins.
Medicine: It is associated with cardiovascular diseases, dyslipidemia, and multiple sclerosis.
Industry: Its relevance extends to drug development and lipid-related therapies.
Mechanism of Action
- “PMID15686906C29” exerts its effects by regulating cholesterol biosynthesis.
- Molecular targets include the enzyme HMG-CoA reductase (HMGCR), which catalyzes the conversion of HMG-CoA to mevalonate.
- Pathways involved include terpenoid backbone biosynthesis and metabolic pathways .
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not listed in the available data.
- Further research would be needed to explore its uniqueness in comparison to other molecules.
Properties
Molecular Formula |
C26H27F2NO4 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(E,3R,5S)-7-[2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C26H27F2NO4/c1-16(2)24-15-23(17-3-7-19(27)8-4-17)26(18-5-9-20(28)10-6-18)29(24)12-11-21(30)13-22(31)14-25(32)33/h3-12,15-16,21-22,30-31H,13-14H2,1-2H3,(H,32,33)/b12-11+/t21-,22-/m1/s1 |
InChI Key |
NRLBNECCSXRCMS-CXYUPCIPSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(N1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)C1=CC(=C(N1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


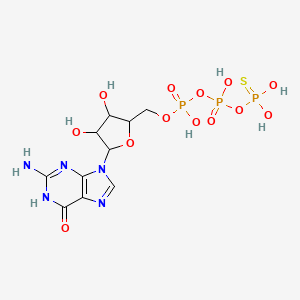
![2-[4-(4-Bromophenyl)phenyl]-4-methyl-octahydro-1,4-benzoxazine-2-ol](/img/structure/B10772237.png)
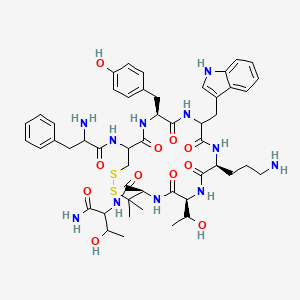
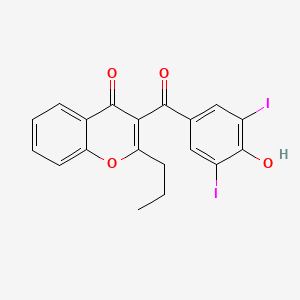
![[4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B10772266.png)
-zacopride](/img/structure/B10772272.png)
![3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one](/img/structure/B10772287.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772291.png)

![N'-[7-[(1S)-1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B10772301.png)

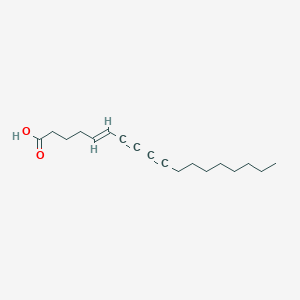
![(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10772320.png)
